molecular formula C12H10N2OS B1324960 3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde CAS No. 952182-40-0

3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde

Cat. No.: B1324960
CAS No.: 952182-40-0
M. Wt: 230.29 g/mol
InChI Key: XAPZTWMVOIOGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties . The compound’s interactions with proteins and enzymes are primarily through binding to active sites, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells, thereby reducing tumor growth . Additionally, it modulates gene expression related to cell cycle regulation and apoptosis, further contributing to its anticancer effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as tumor reduction . At higher doses, it may cause adverse effects, including toxicity to normal cells and tissues. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, which is critical for its therapeutic efficacy. Understanding these transport mechanisms can aid in the development of targeted delivery systems for this compound.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, thereby affecting its therapeutic potential.

Properties

IUPAC Name

3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c15-8-10-11(9-4-2-1-3-5-9)14-7-6-13-12(14)16-10/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPZTWMVOIOGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(SC2=N1)C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.